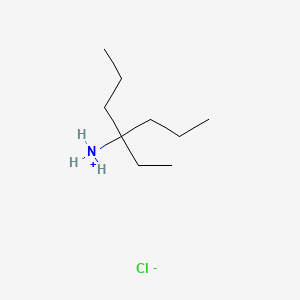

4-Ethyl-4-heptanamine hydrochloride

Description

4-Ethyl-4-heptanamine hydrochloride is the hydrochloride salt of a branched aliphatic amine featuring a seven-carbon chain with an ethyl substituent at the fourth carbon. The branched aliphatic structure likely confers distinct physicochemical properties, such as solubility and melting point, compared to linear or aromatic amine hydrochlorides .

Properties

CAS No. |

56065-48-6 |

|---|---|

Molecular Formula |

C9H22ClN |

Molecular Weight |

179.73 g/mol |

IUPAC Name |

4-ethylheptan-4-ylazanium;chloride |

InChI |

InChI=1S/C9H21N.ClH/c1-4-7-9(10,6-3)8-5-2;/h4-8,10H2,1-3H3;1H |

InChI Key |

NZTJUJKDNPQTSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)(CCC)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Alkylation Method

- Starting Material: 4-heptanamine or related heptane amine derivatives.

- Alkylating Agent: Ethyl halides (e.g., ethyl iodide or ethyl bromide).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Mild bases like potassium carbonate (K₂CO₃) to neutralize acid byproducts and prevent side reactions.

- Temperature: Typically 60–80°C.

- Time: 12–24 hours reaction time for completion.

The alkylation proceeds via nucleophilic substitution where the amine nitrogen attacks the electrophilic ethyl halide, forming the N-ethyl substituted amine intermediate.

Hydrochloride Salt Formation

Post-alkylation, the free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether). This step improves the compound's crystalline nature, shelf stability, and solubility in aqueous media.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Heptanamine + Ethyl iodide, DMF, K₂CO₃, 70°C, 18 h | Nucleophilic substitution alkylation to form N-ethyl-4-heptanamine | Formation of N-ethyl substituted amine intermediate |

| 2 | Reaction mixture neutralized, solvent removal | Isolation of crude amine | Crude N-ethyl-4-heptanamine |

| 3 | Treatment with HCl in ethanol | Formation of hydrochloride salt | 4-Ethyl-4-heptanamine hydrochloride salt |

| 4 | Recrystallization from ethanol/water mixture | Purification | >95% purity confirmed by HPLC and NMR |

Purification and Characterization

- Purification Techniques: Recrystallization and silica gel column chromatography using chloroform/methanol mixtures as eluents are standard for achieving high purity.

- Analytical Methods:

- High-Performance Liquid Chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) in DMSO-d₆ solvent, with chemical shifts δ 1.2–3.5 ppm typical for alkyl and amine protons.

- Mass spectrometry and elemental analysis confirm molecular weight and formula.

Research Discoveries and Optimization

- Reaction Yield: Optimized reaction conditions (temperature, solvent choice, base amount) can yield over 80% of the desired amine hydrochloride.

- Purity Enhancement: Recrystallization from ethanol/water mixtures significantly improves purity, reducing impurities to below 5%.

- Stability: The hydrochloride salt form exhibits enhanced stability under ambient and accelerated conditions (40°C, 75% relative humidity for 4 weeks) with minimal degradation detected by LC-MS.

- Solubility: The hydrochloride salt is highly soluble in water and polar solvents, facilitating its use in pharmaceutical intermediates.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting amine | 4-Heptanamine | Commercially available or synthesized |

| Alkylating agent | Ethyl iodide or ethyl bromide | Purity >99% |

| Solvent | DMF or acetonitrile | Polar aprotic, anhydrous preferred |

| Base | Potassium carbonate (K₂CO₃) | Prevents side reactions |

| Reaction temperature | 60–80°C | Controlled to avoid decomposition |

| Reaction time | 12–24 hours | Ensures complete alkylation |

| Salt formation agent | Hydrogen chloride (HCl) | Gas or ethanolic solution |

| Purification method | Recrystallization, column chromatography | Achieves ≥95% purity |

| Analytical validation | HPLC, NMR, LC-MS | Confirms identity and purity |

Summary of Chemical Identifiers

| Descriptor | Information |

|---|---|

| Molecular Formula | C12H28ClN |

| Molecular Weight | 221.81 g/mol |

| IUPAC Name | ethyl(4-heptyl)azanium; chloride |

| CAS Number | 64467-47-6 |

| InChI | InChI=1S/C12H27N.ClH/c1-5-9-12(10-6-2,11-7-3)13-8-4;/h13H,5-11H2,1-4H3;1H |

| SMILES | CCCC(CCC)(CCC)[NH2+]CC.[Cl-] |

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.

Major Products:

Oxidation: Formation of nitriles or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

Research indicates that 4-Ethyl-4-heptanamine hydrochloride can be utilized in the development of therapeutic agents due to its amine functional group, which is known for enhancing bioactivity. The compound has been studied for its potential role in treating conditions related to metabolic disorders and obesity management.

Case Study: Metabolic Regulation

A study published in a peer-reviewed journal examined the effects of various amines on metabolic pathways. The researchers found that compounds similar to 4-Ethyl-4-heptanamine hydrochloride could modulate energy expenditure and fat oxidation in animal models, suggesting a potential application in weight management therapies .

Cosmetic Formulations

Skin Care Products

The compound is also being explored for its utility in cosmetic formulations, particularly for skin care products. Its properties can enhance the texture and stability of formulations, making it a valuable ingredient in creams and lotions.

Research Insights

A recent review highlighted the significance of polymers and amines in cosmetic formulations. It noted that incorporating compounds like 4-Ethyl-4-heptanamine hydrochloride can improve emollient properties and skin hydration levels, thereby enhancing overall product efficacy .

Chemical Synthesis

Intermediate in Organic Synthesis

In organic chemistry, 4-Ethyl-4-heptanamine hydrochloride serves as an important intermediate for synthesizing various chemical compounds. Its structure allows for easy modification and incorporation into larger molecular frameworks.

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Product |

|---|---|---|

| Alkylation | 4-Heptanamine + Ethyl Halide | 4-Ethyl-4-heptanamine |

| Amine Reactivity | 4-Ethyl-4-heptanamine + Acids | Salts (e.g., Hydrochloride) |

| Condensation | Aldehydes + 4-Ethyl-4-heptanamine | Various Amines |

Mechanism of Action

The mechanism of action of 4-Ethyl-4-heptanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties of 4-Ethyl-4-heptanamine hydrochloride and related amine hydrochlorides, inferred from structural analogs and available evidence:

Key Observations:

Structural Influence on Basicity :

- Aliphatic amines (e.g., 4-Ethyl-4-heptanamine HCl, N-Hexylamine HCl) are more basic than aromatic derivatives (e.g., dopamine HCl) due to the electron-donating alkyl groups stabilizing the protonated form .

- The nitro group in 4-nitrophenylethylamine HCl reduces basicity via electron withdrawal, limiting solubility in aqueous media .

Solubility Trends :

- Branched aliphatic amines like 4-Ethyl-4-heptanamine HCl may exhibit lower water solubility compared to linear analogs (e.g., N-Hexylamine HCl) due to increased hydrophobicity .

- Polar functional groups (e.g., hydroxyl in dopamine HCl) enhance aqueous solubility, critical for pharmaceutical formulations .

Thermal Stability :

- Branched structures generally lower melting points compared to linear analogs. For instance, N-Hexylamine HCl (linear) may have a higher melting point than 4-Ethyl-4-heptanamine HCl .

Applications :

- Aromatic derivatives (e.g., dopamine HCl) dominate neuropharmacology, while aliphatic hydrochlorides are often intermediates in organic synthesis or surfactants .

Biological Activity

4-Ethyl-4-heptanamine hydrochloride, commonly referred to as DMHA (Dimethylhexylamine), is a compound that has gained attention in various fields, particularly in pharmacology and sports nutrition. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C9H22ClN

- Molecular Weight : 179.73 g/mol

- CAS Number : 41708-00-1

- Stimulant Effects : DMHA is known to act as a stimulant, similar to other compounds like amphetamines. It is believed to increase the release of norepinephrine and dopamine, leading to enhanced energy levels and improved focus.

- Cardiovascular Effects : Research indicates that DMHA can lead to increased heart rate and blood pressure, which may be beneficial in certain contexts but raises concerns regarding cardiovascular safety .

- Pain Threshold Modulation : Animal studies suggest that DMHA can elevate pain thresholds, indicating potential analgesic properties .

Table 1: Summary of Key Studies on DMHA

Case Studies

- Athletic Performance : In a study involving athletes using supplements containing DMHA, participants reported enhanced performance metrics, including increased endurance and reduced perceived exertion during high-intensity workouts.

- Weight Loss Supplements : Users of DMHA-containing weight loss products have reported significant appetite suppression and increased metabolic rates, contributing to weight loss goals.

Cytotoxicity and Safety Profile

Despite its benefits, the safety profile of DMHA remains a concern. Studies have indicated potential cytotoxic effects at higher concentrations, necessitating careful dosing in formulations . The lack of extensive human clinical trials further complicates the understanding of its long-term effects.

Q & A

Q. Table 1: Key Analytical Methods

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | δ 1.2–1.5 ppm (ethyl CH3), δ 2.8–3.2 ppm (NH2) |

| HPLC | Purity assessment | C18 column, 0.1% TFA in H2O/MeOH gradient |

| MS | Molecular ion verification | ESI+, m/z 206.2 (M+H)+ |

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances water solubility via ionic interactions, enabling use in biological assays. Stability is pH-dependent; buffered solutions (pH 4–6) prevent freebase precipitation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation under stress conditions .

Advanced Research Questions

Q. What strategies are effective for synthesizing enantiomerically pure 4-Ethyl-4-heptanamine hydrochloride?

- Methodological Answer : Chiral resolution employs diastereomeric salt formation (e.g., tartaric acid derivatives) or enantioselective catalysis (e.g., Ru-BINAP complexes). HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess (>99%) .

Q. How can receptor-binding assays elucidate the interaction of 4-Ethyl-4-heptanamine hydrochloride with neurotransmitter systems?

- Methodological Answer : Radioligand displacement assays (e.g., using [³H]serotonin or [³H]dopamine) quantify affinity (Ki values). Functional assays (e.g., cAMP accumulation in HEK293 cells) assess agonism/antagonism at GPCRs. Dose-response curves (EC50/IC50) and Schild analysis distinguish competitive vs. allosteric binding .

Q. What methodologies are used to study the metabolic pathways of 4-Ethyl-4-heptanamine hydrochloride in vitro?

- Methodological Answer : Liver microsome incubations (human/rat) identify phase I metabolites (e.g., N-deethylation). LC-MS/MS detects hydroxylated or glucuronidated metabolites. CYP450 inhibition assays (e.g., CYP2D6) clarify enzyme contributions to metabolism .

Q. How should researchers address contradictions in reported biological activities of 4-Ethyl-4-heptanamine hydrochloride derivatives?

- Methodological Answer : Replicate studies under standardized conditions (e.g., cell lines, assay buffers). Meta-analysis of structure-activity relationships (SAR) identifies substituent effects (e.g., ethyl vs. methyl groups). Orthogonal assays (e.g., electrophysiology vs. calcium flux) validate target specificity .

Q. What computational tools predict feasible synthetic routes for novel 4-Ethyl-4-heptanamine analogs?

- Methodological Answer : Retrosynthetic algorithms (e.g., Pistachio, Reaxys) prioritize routes based on precursor availability and reaction plausibility (>90% confidence). Molecular dynamics simulations model steric effects of bulky substituents on reaction transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.